4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid
Overview
Description
4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid is a synthetic organic compound with the molecular formula C19H18ClNO2 and a molecular weight of 327.80 g/mol . This compound is characterized by the presence of an indole ring, a butanoic acid moiety, and a 2-chlorobenzyl group. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole ring reacts with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a Grignard reaction, where the indole derivative reacts with a butyl magnesium bromide reagent followed by acidic workup to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as large-scale batch reactions and continuous flow processes, can be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid has several scientific research applications, including:
Proteomics Research: It is used as a biochemical tool in the study of protein interactions and functions.
Medicinal Chemistry: The compound serves as a scaffold for the development of potential therapeutic agents targeting various diseases.
Biological Studies: It is used in the investigation of biological pathways and mechanisms involving indole derivatives.
Mechanism of Action
The mechanism of action of 4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The indole ring structure allows it to bind to various protein targets, modulating their activity and influencing cellular pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the research being conducted.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
1H-Indole-3-butanoic acid: A synthetic indole derivative with similar structural features but lacking the 2-chlorobenzyl group.
Uniqueness
4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain protein targets and influences its reactivity in chemical reactions .
Properties
IUPAC Name |
4-[1-[(2-chlorophenyl)methyl]indol-3-yl]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c20-17-9-3-1-6-15(17)13-21-12-14(7-5-11-19(22)23)16-8-2-4-10-18(16)21/h1-4,6,8-10,12H,5,7,11,13H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIROIPXGZZUAQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)CCCC(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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